2-methoxypropan-1-ol
Overview
Description
2-methoxypropan-1-ol: is an organic compound with the molecular formula C₄H₁₀O₂ . It is a colorless liquid that is miscible with water and has a mild, ether-like odor. This compound is commonly used as a solvent in various industrial applications, including paints, coatings, and inks .
Mechanism of Action
Target of Action
2-Methoxy-1-propanol, also known as α-Propylene glycol monomethyl ether , primarily targets the central nervous system (CNS) . It is also used as a solvent in various products such as industrial and consumer paints .
Mode of Action
It is known that high doses of this compound can affect the central nervous system . It is mildly irritating to the eyes and respiratory tract .
Biochemical Pathways
It is used as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which act as protein kinase c inhibitors . It is also used in the synthesis of metolachlor .
Pharmacokinetics
It is known that the compound has a boiling point of 3917 K and a molecular weight of 90.1210 , which may influence its bioavailability.
Result of Action
The primary result of 2-Methoxy-1-propanol action is its impact on the central nervous system . High doses can cause drowsiness or dizziness . It is also mildly irritating to the eyes and respiratory tract .
Action Environment
The action of 2-Methoxy-1-propanol can be influenced by various environmental factors. For instance, it is known to form explosive mixtures with air at elevated temperatures . Additionally, it is used as a solvent in various environments, including industrial and consumer paints .
Biochemical Analysis
Biochemical Properties
It is synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts
Cellular Effects
High doses of 2-Methoxy-1-propanol can affect the central nervous system, cause mild irritation in the eyes and respiratory tract, and are teratogenic in rabbits
Molecular Mechanism
It is known that the acetyl group of 2-methoxypropyl-1-acetate, a compound with a similar toxicological profile to 2-Methoxy-1-propanol, is rapidly saponified in the organism
Dosage Effects in Animal Models
In animal models, high doses of 2-Methoxy-1-propanol can cause effects on the central nervous system, such as sedation and narcosis . It can also cause teratogenic effects in rabbits
Metabolic Pathways
It is known that 2-methoxypropyl-1-acetate, a compound with a similar toxicological profile to 2-Methoxy-1-propanol, is rapidly saponified in the organism
Transport and Distribution
It is known that it can be easily absorbed into the bloodstream upon inhalation or ingestion
Subcellular Localization
It is known that it can be easily absorbed into the bloodstream upon inhalation or ingestion
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-methoxypropan-1-ol can be synthesized by reacting propylene oxide with methanol . This reaction typically occurs in the presence of a catalyst such as sodium hydroxide . The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atmospheres .
Industrial Production Methods: On an industrial scale, this compound is produced by the same reaction of propylene oxide with methanol. The process involves using a large excess of methanol to ensure high selectivity towards the desired product. The reaction mixture is then subjected to distillation to separate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: 2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include alkyl halides and acid chlorides
Major Products:
Oxidation: 2-Methoxypropionic acid.
Reduction: 2-Methoxypropanol.
Substitution: Various ethers and esters
Scientific Research Applications
2-methoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in the synthesis of various organic compounds.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used as a solvent in pharmaceutical formulations.
Industry: It is used as a solvent in paints, coatings, and inks
Comparison with Similar Compounds
1-Methoxy-2-propanol: Similar in structure but differs in the position of the methoxy group.
2-Methoxyethanol: Similar in structure but has a shorter carbon chain.
2-Ethoxy-1-propanol: Similar in structure but has an ethoxy group instead of a methoxy group .
Uniqueness: 2-methoxypropan-1-ol is unique due to its specific position of the methoxy group, which imparts distinct physical and chemical properties. It has a higher boiling point and better solvent properties compared to its analogs .
Properties
IUPAC Name |
2-methoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFFPATQICAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049441 | |
Record name | 2-Methoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, hygroscopic liquid with a mild ether odor; [CHEMINFO], Clear liquid. | |
Record name | 1-Propanol, 2-methoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-1-propanol | |
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Record name | 2-METHOXY-1-PROPANOL | |
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URL | https://www.osha.gov/chemicaldata/825 | |
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Boiling Point |
130 °C, 248 °F | |
Record name | 2-METHOXY-1-PROPANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |
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Record name | 2-METHOXY-1-PROPANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/825 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
33 °C | |
Record name | 2-Methoxy-1-propanol | |
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Density |
0.938 g/cu cm at 20 °C | |
Record name | 2-METHOXY-1-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.1 [mmHg] | |
Record name | 2-Methoxy-1-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7851 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1589-47-5 | |
Record name | 2-Methoxy-1-propanol | |
Source | CAS Common Chemistry | |
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Record name | 2-Methoxy-1-propanol | |
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Record name | 1-Propanol, 2-methoxy- | |
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Record name | 2-Methoxy-1-propanol | |
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Record name | 2-methoxypropanol | |
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Record name | 2-METHOXY-1-PROPANOL | |
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Record name | 2-METHOXY-1-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHOXY-1-PROPANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/825 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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